4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
The compound is a pyrimidine derivative with a piperidine and a tetrahydrocinnoline group attached. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and piperidine is a common organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring with a methoxy group at the 4-position, a piperidine ring attached to the nitrogen at the 1-position, and a tetrahydrocinnoline group attached to the 4-position of the piperidine ring .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. Pyrimidines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reductions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, pyrimidine derivatives are stable compounds. They may exhibit varying degrees of solubility in water and organic solvents, depending on the substituents present .Scientific Research Applications
Antifungal Properties
- Study 1: A study by Jafar et al. (2017) highlighted the synthesis of dimethylpyrimidin-derivatives, including compounds structurally related to 4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine, which demonstrated significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential for developing new antifungal agents from these compounds (Jafar et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-25-17-6-9-19-18(21-17)20-14-7-10-24(11-8-14)16-12-13-4-2-3-5-15(13)22-23-16/h6,9,12,14H,2-5,7-8,10-11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSKWOVNPNXIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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